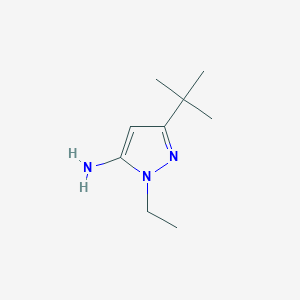

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine

Description

3-tert-Butyl-1-ethyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a tert-butyl group at position 3, an ethyl group at position 1, and an amine group at position 5 of the pyrazole ring. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.26 g/mol (calculated). The compound has a CAS registry number of 874136-24-0 and is cataloged under the identifier MFCD14620029 .

Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility.

Properties

IUPAC Name |

5-tert-butyl-2-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-12-8(10)6-7(11-12)9(2,3)4/h6H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVOMKQXJWRIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240096 | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874136-24-0 | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874136-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

-

- β-Ketonitrile derivative bearing the tert-butyl and ethyl substituents on the appropriate carbon atoms.

- Hydrazine hydrate or substituted hydrazines.

-

- Typically carried out in anhydrous methanol or ethanol as solvent.

- Heating at approximately 80 °C with stirring overnight ensures complete conversion.

- The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization to form the pyrazole ring.

Example:

In a related synthesis of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine, 4,4-dimethyl-3-oxopentanenitrile was reacted with p-tolylhydrazine in methanol at 80 °C overnight, yielding the pyrazol-5-amine core. By analogy, the ethyl substituent at N-1 can be introduced by using an appropriate ethyl-substituted hydrazine or ketonitrile.-

- Removal of solvent under reduced pressure.

- Isolation of the crude product as a solid, often pale yellow.

- The crude product may be used directly or purified by recrystallization or chromatography.

Preparation via Pyrazole Carbohydrazide Intermediates

Intermediate Formation:

3-tert-butyl-1H-pyrazole-5-carbohydrazide is synthesized by reacting ethyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate in ethanol. This intermediate features a hydrazide group at the 5-position, which can be further transformed.Conversion to 5-Aminopyrazole:

Treatment of the carbohydrazide intermediate with reagents like cyanogen bromide (CNBr) and sodium bicarbonate in a water-dioxane mixture leads to cyclization, forming 5-(3-tert-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine derivatives. Although this route is more commonly used to prepare oxadiazole derivatives, it demonstrates the versatility of the carbohydrazide intermediate in accessing 5-aminopyrazole frameworks.Alternative Pathway:

The carbohydrazide can also be prepared via hydrazinolysis of 5-t-butyl-1H-pyrazole-3-carboxylic acid ethyl ester, which itself is derived from the diketone precursor.

Alkylation and Functional Group Transformations

Alkylation of pyrazole nitrogen with ethyl groups can be achieved by using ethyl halides or ethyl-substituted hydrazines during the pyrazole ring formation step.

Protection and deprotection strategies, such as formation of carbamates (e.g., 2,2,2-trichloroethyl carbamate derivatives), allow for selective functionalization and purification of pyrazol-5-amine compounds.

Summary Table of Preparation Methods

Research Findings and Characterization

-

- IR spectra typically show characteristic NH₂ stretching bands and, in intermediates, carbonyl peaks around 1640 cm⁻¹.

- ¹H NMR spectra reveal signals for tert-butyl groups (~1.3 ppm, singlet), ethyl substituents, and pyrazole ring protons (~6.4–6.5 ppm). Exchangeable NH protons appear as broad singlets around 13 ppm in DMSO-d₆.

- Mass spectrometry (ESI+) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 183 for carbohydrazide intermediate, m/z 167 for this compound).

-

- Reported yields for similar pyrazol-5-amine syntheses range from moderate to high (>70%) depending on purification methods.

- Crude products are often used directly in subsequent synthetic steps, indicating sufficient purity for further transformations.

Computational and Structural Studies:

- Density Functional Theory (DFT) calculations and X-ray crystallography have been employed in related compounds to confirm molecular structures and electronic properties, supporting the synthetic assignments.

Chemical Reactions Analysis

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides in the presence of a strong base.

Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines. These reactions are typically carried out in the presence of a dehydrating agent such as magnesium sulfate or molecular sieves.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is in the development of anticancer agents. Research has shown that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds derived from pyrazole structures have been identified as effective inhibitors of the RAF kinase pathway, which is crucial in many cancers, including melanoma and colorectal cancer .

Table 1: Summary of Anticancer Applications

| Compound Name | Target Kinase | Activity | Reference |

|---|---|---|---|

| This compound | RAF | Inhibitor | |

| 4-{4-[({3-tert-butyl...} | VEGFR | Inhibitor |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of specific signaling pathways that promote cell proliferation and survival. For instance, the inhibition of RAF leads to reduced MAPK signaling, which is often dysregulated in tumors .

Drug Discovery

Structure-Activity Relationship Studies

The structural features of pyrazole derivatives are critical for their biological activity. Studies focusing on the structure–kinetic relationship have demonstrated that modifications to the pyrazole ring can enhance potency and selectivity against specific targets . These insights are crucial for optimizing lead compounds in drug discovery.

Case Study: CDK8/CycC Inhibitors

Research has highlighted the potential of pyrazole derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK8/CycC complexes. These kinases are implicated in transcriptional regulation and are potential targets for cancer therapy . The development of selective inhibitors could lead to new therapeutic strategies with improved efficacy and reduced side effects.

Material Science

Polymeric Applications

Beyond medicinal uses, this compound has applications in materials science, particularly in the synthesis of novel polymers. The incorporation of pyrazole moieties into polymeric structures can impart unique properties such as enhanced thermal stability and chemical resistance .

Table 2: Properties of Pyrazole-Based Polymers

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.

The molecular pathways involved in the compound’s effects can vary depending on the target. For instance, inhibition of cyclooxygenase may reduce the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects. Similarly, inhibition of phosphodiesterase may increase the levels of cyclic nucleotides, resulting in various physiological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine and analogous compounds:

Key Observations:

- Substituent Effects: The ethyl group in this compound increases lipophilicity compared to the methyl analog (153.23 vs.

- Aromatic vs. Alkyl Substituents : Compounds with aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit higher molecular weights and altered electronic profiles, which may influence binding to biological targets.

- Solubility Modifiers : The 4-methoxybenzyl group in introduces polarity, improving aqueous solubility compared to purely alkyl-substituted derivatives.

Biological Activity

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 182.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazole family can interact with various biological targets, including enzymes and receptors. The specific mechanism for this compound involves modulation of signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness particularly against resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values for selected microorganisms, indicating the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects were observed in cell lines treated with lipopolysaccharide (LPS), highlighting its potential in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The study concluded that its unique structure contributes to its enhanced bioactivity compared to other derivatives .

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers in treated animals .

Structure Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Modifications at the nitrogen positions or variations in alkyl substituents can significantly influence their potency and selectivity. For instance, the presence of bulky groups like tert-butyl enhances lipophilicity, which may improve membrane permeability and bioavailability .

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or antimicrobial activity?

- Cell-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) and broth microdilution (for antimicrobial MIC determination) are standard. Structural analogs with methoxy or fluorophenyl substituents show promising activity in such models .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported biological activity data?

- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Contradictions may arise from differences in cell lines, solvent systems, or assay conditions .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Detailed reporting of reaction parameters (e.g., solvent purity, stirring rate, inert atmosphere use) and characterization data (e.g., NMR shifts, HPLC traces) is critical. Public repositories like PubChem provide standardized protocols for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.